4-tert-butyl-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
4-tert-butyl-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that features a benzamide core substituted with tert-butyl, furan, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of 4-tert-butylbenzoic acid with 2-aminomethylfuran and 2-aminopyridine under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
4-tert-butyl-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(pyridin-2-yl)benzamide: Lacks the furan group, which may affect its biological activity and chemical reactivity.
N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the tert-butyl group, which may influence its solubility and stability.
4-tert-butyl-N-[(furan-2-yl)methyl]benzamide: Lacks the pyridine group, which may alter its coordination chemistry and binding properties.
Uniqueness
4-tert-butyl-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of all three substituents (tert-butyl, furan, and pyridine), which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and potential bioactivity compared to its analogs.
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)17-11-9-16(10-12-17)20(24)23(15-18-7-6-14-25-18)19-8-4-5-13-22-19/h4-14H,15H2,1-3H3 |
InChI Key |
ZFDAHLGRZCFRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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